Product packaging for 2-Fluoranthenol(Cat. No.:CAS No. 85923-82-6)

2-Fluoranthenol

Cat. No.: B14412222
CAS No.: 85923-82-6
M. Wt: 218.25 g/mol
InChI Key: BAEJEVICVJAQME-UHFFFAOYSA-N
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Description

2-Fluoranthenol is a useful research compound. Its molecular formula is C16H10O and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O B14412222 2-Fluoranthenol CAS No. 85923-82-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85923-82-6

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

IUPAC Name

fluoranthen-2-ol

InChI

InChI=1S/C16H10O/c17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9,17H

InChI Key

BAEJEVICVJAQME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)O

Origin of Product

United States

Overview of 2 Fluoranthenol Within Contemporary Chemical Research

Contextualization within Fluoroarene and Polycyclic Aromatic Compound Chemistry

To appreciate the significance of 2-Fluoranthenol, one must first understand its parent structures. Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic (benzene-like) rings. mdpi.comwikipedia.org Fluoranthene (B47539) (C₁₆H₁₀), the core of this compound, is a well-known PAH consisting of a naphthalene (B1677914) and a benzene (B151609) unit fused by a five-membered ring. wikipedia.orgatamanchemicals.com It is recognized for its characteristic fluorescence under UV light and serves as a foundational structure in the synthesis of dyes and pharmaceuticals. atamanchemicals.comnih.gov

Fluoroarenes are aromatic compounds where at least one hydrogen atom on the aromatic ring has been replaced by a fluorine atom. The introduction of fluorine into an aromatic system dramatically alters the molecule's electronic properties, stability, and biological activity. nih.govchemxyne.com

This compound is thus a hydroxylated fluoroarene built upon a PAH framework. The "-ol" suffix denotes the presence of a hydroxyl (-OH) group, classifying it as a phenol (B47542). Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring, which imparts acidic properties and specific reactivity. wikipedia.org The precise placement of the fluorine atom at the second position of the fluoranthene skeleton, along with the hydroxyl group, creates a highly specific regioisomer with distinct potential for chemical interactions and further functionalization.

Significance of Fluorine Substitution in Aromatic Systems for Research Endeavors

The strategic incorporation of fluorine into aromatic molecules, including PAHs, is a cornerstone of modern medicinal chemistry and materials science. nih.goveurekaselect.comsemanticscholar.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages.

In the context of medicinal chemistry, fluorination can profoundly influence a molecule's pharmacokinetic and physicochemical profile. nih.gov Key effects include:

Enhanced Metabolic Stability : Fluorine can block sites on a molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life. chemxyne.comsemanticscholar.org

Increased Lipophilicity : The substitution of hydrogen with fluorine often increases a molecule's oil-solubility, which can improve its ability to permeate biological membranes. nih.gov

Modulation of Basicity : The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting how the molecule interacts with biological targets.

Improved Binding Affinity : Fluorine can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing the potency of a drug candidate. chemxyne.comsemanticscholar.org

In materials science, fluorinated PAHs (F-PAHs) have garnered substantial attention for their potential use in organic electronics. nih.govresearchgate.net Fluorination can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), a crucial factor in designing n-type semiconductors for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govacs.org The introduction of fluorine can also alter the solid-state packing of aromatic molecules, influencing charge transport properties. rsc.org While fluorination can sometimes weaken the aromatic character of a PAH, it does not significantly alter the current pathways within the molecule. acs.orgnih.gov The inherent fluorescence of the fluoranthene core, combined with the electronic modifications from the fluorine and hydroxyl groups, positions this compound as a candidate for investigation in novel light-emitting materials. atamanchemicals.commdpi.com

Interactive Data Table: Comparative Physicochemical Properties

Specific experimental data for this compound is not widely available. The table below presents data for its parent compound, Fluoranthene, and a related simple molecule, 2-Fluorophenol (B130384), to provide context.

PropertyValueCompound
Molecular Formula C₁₆H₁₀Fluoranthene
C₆H₅FO2-Fluorophenol
Molar Mass 202.25 g/mol Fluoranthene
112.10 g/mol 2-Fluorophenol
Melting Point 110.8 °CFluoranthene
16.1 °C2-Fluorophenol
Boiling Point 375 °CFluoranthene
171-172 °C2-Fluorophenol
Appearance Pale yellow needles/crystalsFluoranthene
Clear colorless to yellow liquid/solid2-Fluorophenol
Water Solubility Insoluble (0.265 mg/L at 25°C)Fluoranthene
Moderately soluble (37.7 g/L)2-Fluorophenol
CAS Number 206-44-0Fluoranthene
367-12-42-Fluorophenol

Data sourced from references atamanchemicals.comnih.govchemeo.comchemicalbook.comchemicalbook.comguidechem.com

Synthetic Methodologies for 2 Fluoranthenol and Analogues

Direct Fluorination Approaches for Aryl Systems

Direct fluorination of the fluoranthene (B47539) core or its derivatives represents a conceptually straightforward approach to introduce the fluorine atom. These methods often rely on late-stage functionalization, which can be advantageous in terms of step economy.

Palladium-Catalyzed Fluorination Techniques

Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the synthesis of aryl fluorides. nih.govspringernature.com This method typically involves the use of a palladium catalyst to activate a C-H bond, followed by reaction with a fluorine source. For the synthesis of 2-Fluoranthenol, a potential strategy would involve the directed or non-directed fluorination of a fluoranthene precursor.

An undirected palladium-catalyzed C-H fluorination could be applied to fluoranthene itself, although this would likely result in a mixture of isomers due to the presence of multiple reactive sites on the polycyclic system. nih.gov A more selective approach would involve the use of a directing group to favor fluorination at the 2-position. For instance, a precursor such as N-(fluoranthen-2-yl)acetamide could be subjected to palladium-catalyzed C-H fluorination, where the acetamido group directs the fluorination to the ortho position. Subsequent hydrolysis of the directing group would then yield the desired this compound.

Key components of such a catalytic system often include a palladium(II) salt as the catalyst, a ligand to modulate the reactivity and selectivity of the metal center, and an electrophilic fluorine source, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). core.ac.uk

Table 1: Key Reagents in Palladium-Catalyzed Fluorination

Reagent TypeExample(s)Function
Palladium CatalystPalladium(II) acetateActivates C-H bond
LigandBipyridine, PhenanthrolineModulates catalyst reactivity and selectivity
Fluorinating AgentSelectfluor®, N-Fluorobenzenesulfonimide (NFSI)Source of electrophilic fluorine
Oxidant(if required by catalytic cycle)Regenerates the active catalyst

Electrophilic Fluorination Strategies

Electrophilic fluorination offers another direct route to introduce a fluorine atom onto an aromatic ring. wikipedia.orgbrynmawr.edu This approach involves the reaction of an electron-rich aromatic compound with a reagent that serves as an electrophilic fluorine source ("F+"). Common electrophilic fluorinating agents include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgbrynmawr.edujuniperpublishers.com

The direct electrophilic fluorination of fluoranthene would likely lead to a mixture of products, with substitution occurring at the most electron-rich positions. To achieve selectivity for the 2-position, a pre-existing hydroxyl group at that position (i.e., 2-hydroxyfluoranthene or fluoranthen-2-ol) could be used to direct the incoming electrophile. The hydroxyl group is an activating group and can direct ortho and para substitution. Therefore, electrophilic fluorination of 2-hydroxyfluoranthene could potentially yield 1-fluoro-2-hydroxyfluoranthene and 3-fluoro-2-hydroxyfluoranthene. Achieving fluorination at the 2-position of a different precursor would be necessary.

Alternatively, a more controlled approach would involve the generation of an organometallic derivative of fluoranthene, such as a fluoranthenyl Grignard or organolithium reagent, followed by quenching with an electrophilic fluorine source. The position of the fluorine atom would be determined by the initial position of metallation.

Multi-Step Organic Synthesis Routes

Multi-step syntheses provide greater control over the regiochemistry of substitution and are often necessary for the unambiguous preparation of specifically substituted isomers like this compound.

Reduction-Based Pathways from Fluorinated Precursors

This strategy involves the synthesis of a fluorinated fluoranthene derivative containing a functional group at the 2-position that can be subsequently converted to a hydroxyl group via reduction. For example, 2-fluoro-fluoranthene-x-sulfonic acid or a nitro-2-fluorofluoranthene could serve as precursors.

A plausible route could begin with the nitration of 2-fluorofluoranthene. The resulting nitro derivative could then be reduced to an amino group, which can be converted to a diazonium salt. Subsequent hydrolysis of the diazonium salt would yield the desired this compound. The challenge in this approach lies in the controlled initial functionalization of the fluorinated fluoranthene core.

Ring System Construction and Functionalization

Building the fluoranthene skeleton from smaller, appropriately functionalized precursors allows for the precise placement of substituents. acs.orgrsc.org A variety of methods exist for the construction of the fluoranthene core, including tandem Suzuki-Miyaura and intramolecular C-H arylation reactions. acs.org

For the synthesis of this compound, a strategy could involve the coupling of a substituted naphthalene (B1677914) derivative with a functionalized benzene (B151609) derivative. For instance, a tandem reaction between 1,8-diiodonaphthalene (B175167) and a boronic acid derivative of a fluorophenol could be envisioned. The specific choice of starting materials would be crucial to ensure the final product has the fluorine and hydroxyl groups at the desired positions.

Table 2: Ring Construction Strategies for Fluoranthene Derivatives

Reaction TypePrecursorsKey Features
Tandem Suzuki-Miyaura/C-H Arylation1,8-Dihalonaphthalene and an Arylboronic acidForms two new C-C bonds to construct the five-membered ring.
Intramolecular Friedel-Crafts AcylationNaphthalene derivative with an appropriate side chainCyclization to form the five-membered ring.
Diels-Alder ReactionA diene and a dienophile to construct one of the aromatic ringsConvergent approach to building the polycyclic system.

Derivatization from Pre-Existing Phenolic Frameworks

A hypothetical route could start with a functionalized 2-naphthol (B1666908) derivative. Through a series of reactions, including the introduction of a suitable side chain and subsequent cyclization reactions, the remaining rings of the fluoranthene skeleton could be constructed. The fluorine atom could be introduced either at an early stage on the naphthalene precursor or at a later stage on the fully formed fluoranthenol skeleton via methods described in section 2.1.

Another approach would be the derivatization of a more readily available isomer, such as 3-hydroxyfluoranthene. This would involve a sequence of reactions to potentially migrate or replace functional groups, although such transformations can be complex and low-yielding on polycyclic aromatic systems.

Biocatalytic and Chemoenzymatic Synthesis Investigations

The development of synthetic methodologies for this compound and its analogues has increasingly explored biocatalytic and chemoenzymatic routes. These approaches offer the potential for high selectivity and milder reaction conditions compared to traditional chemical synthesis, leveraging the catalytic prowess of enzymes and microbial systems to perform complex chemical transformations on the fluoranthene scaffold.

Enzymatic Fluorination and Hydroxylation Pathways

The introduction of hydroxyl and fluorine moieties onto the fluoranthene core using enzymatic systems is a key area of investigation. Pathways are being explored that utilize enzymes for either direct fluorination or, more commonly, for highly specific C-H bond hydroxylation, which can then facilitate subsequent chemical fluorination.

A prominent chemoenzymatic strategy involves a two-step process that couples enzymatic hydroxylation with chemical fluorination. nih.gov This approach utilizes the exceptional ability of cytochrome P450 monooxygenases to selectively insert an oxygen atom into non-activated C-H bonds. nih.gov The resulting hydroxyl group is then chemically substituted by fluorine using a nucleophilic fluorinating agent in a deoxofluorination reaction. nih.gov While this method has been successfully applied to a variety of organic molecules, its specific application to the fluoranthene backbone to generate fluorinated phenols has not been extensively detailed. nih.gov The initial enzymatic hydroxylation is crucial, as the regioselectivity of the P450 enzyme dictates the final position of the fluorine atom.

Direct enzymatic fluorination is a more direct but challenging route. It involves enzymes known as fluorinases, which can catalyze the formation of a carbon-fluorine bond. nih.govresearchgate.net The fluorinase originally discovered in Streptomyces cattleya catalyzes a nucleophilic substitution reaction, forming a C-F bond by attacking S-adenosyl-L-methionine (SAM) with a fluoride (B91410) ion. researchgate.netbohrium.com However, the substrate scope of known fluorinases is often limited, and their application to complex polycyclic aromatic hydrocarbons (PAHs) like fluoranthene remains a significant challenge. researchgate.net

Research into the enzymatic hydroxylation of fluoranthene itself has primarily focused on its biodegradation pathways. Cytochrome P450 monooxygenases in fungi and dioxygenases in bacteria are known to hydroxylate the fluoranthene ring system. For instance, initial oxidation by these enzymes often occurs at the C2-C3 bond, leading to the formation of trans-2,3-dihydroxy-2,3-dihydrofluoranthene, a key intermediate in the metabolism of fluoranthene by various microorganisms. nih.gov This demonstrates the enzymatic capability to functionalize the specific region of the molecule necessary for forming a precursor to this compound analogues.

Table 1: Investigated Enzymatic Approaches for Fluorination and Hydroxylation

Enzymatic Approach Enzyme Class Mechanism Relevance to this compound Synthesis
Chemoenzymatic Fluorination Cytochrome P450 Monooxygenases C-H bond hydroxylation followed by chemical deoxofluorination. nih.gov A potential, highly selective pathway to introduce fluorine at a specific position after initial hydroxylation. nih.gov
Direct Enzymatic Fluorination Fluorinases Nucleophilic substitution of a leaving group with a fluoride ion. researchgate.netbohrium.com A direct route to a C-F bond, though substrate compatibility with fluoranthene is a current limitation. researchgate.net

Microbial Transformation Systems

Microbial systems offer a powerful tool for the synthesis of fluoranthenol analogues through whole-cell biotransformation. Various bacteria and fungi have been identified that can metabolize fluoranthene, producing a range of hydroxylated derivatives. These systems utilize their native enzymatic machinery, primarily oxygenases, to functionalize the PAH scaffold.

The filamentous fungus Cunninghamella elegans has been extensively studied for its ability to transform fluoranthene. nih.gov When incubated with fluoranthene, C. elegans metabolizes it into several key products. The primary metabolic pathway involves initial oxidation at the 2,3-position to form fluoranthene trans-2,3-dihydrodiol. nih.gov Further metabolism leads to the formation of 8- and 9-hydroxyfluoranthene trans-2,3-dihydrodiol, as well as glucoside conjugates of 3-hydroxyfluoranthene and 3,8-dihydroxyfluoranthene. nih.gov These findings highlight the capacity of this fungus to hydroxylate multiple positions on the fluoranthene ring, demonstrating its potential for producing a variety of fluoranthenol analogues.

Bacterial systems have also been shown to effectively initiate the degradation of fluoranthene. For example, Mycobacterium sp. strain KR20 metabolizes fluoranthene by an initial dioxygenation at the 2,3-position, similar to the fungal pathway. researchgate.net Other bacterial species, such as Pseudomonas saccharophila and Sphingomonas yanoikuyae, have been identified to produce fluoranthene-2,3-dione (B1210747) and fluoranthene-1,5-dione as metabolites during co-oxidation experiments. researchgate.net The formation of these diverse metabolites underscores the varied catalytic capabilities present in different microbial strains, which could be harnessed for the targeted synthesis of specific hydroxylated fluoranthenes. A stable, seven-member bacterial community derived from creosote-contaminated soil has demonstrated the ability to use fluoranthene as its sole carbon source and to transform a wide array of other PAHs. researchgate.net

Table 2: Microbial Transformation of Fluoranthene and Identified Metabolites

Microbial System Metabolite(s) Identified Key Findings
Cunninghamella elegans ATCC 36112 trans-2,3-dihydroxy-2,3-dihydrofluoranthene, 8- and 9-hydroxyfluoranthene trans-2,3-dihydrodiol, 3-fluoranthene-β-glucopyranoside, 3-(8-hydroxyfluoranthene)-β-glucopyranoside. nih.gov This fungus hydroxylates fluoranthene at multiple positions, primarily forming dihydrodiols and subsequent glucoside conjugates. nih.gov
Mycobacterium sp. strain KR20 Pathway initiates with dioxygenation at the 2,3 position. researchgate.net Demonstrates a bacterial pathway for initial hydroxylation at the C2-C3 bond. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Fluoranthenol

Electrophilic Aromatic Substitution Reactions

Mechanism of Introduction of Functional Groups

No specific information is available on the mechanisms for introducing functional groups onto the 2-Fluoranthenol ring system. General principles of electrophilic aromatic substitution on phenols and fluorinated aromatics would apply, but specific pathways and intermediates for this compound have not been documented.

Nucleophilic Substitution Reactions

Exploration of S(_N)1 and S(_N)2 Pathways on Substituted Moieties

There are no available studies on nucleophilic substitution reactions of derivatives of this compound to discuss the prevalence of S(_N)1 or S(_N)2 pathways. Such studies would require the synthesis of appropriate precursors which have not been reported.

Influence of Fluorine on Reactivity

The electron-withdrawing nature of the fluorine atom would be expected to influence the reactivity of the aromatic ring and any attached functional groups through a negative inductive effect (-I). This could impact the rates and pathways of various reactions, but specific data for this compound is absent.

Oxidation and Reduction Pathways

Specific oxidation and reduction pathways for this compound have not been described in the available literature. General knowledge suggests that the phenolic moiety could be oxidized, and the aromatic system could be reduced under various conditions, but the specific products and mechanisms are unknown.

Radical Reactions and Associated Mechanisms

Radical reactions involve species with unpaired electrons and are fundamental to many chemical transformations, including polymerization, combustion, and atmospheric chemistry. chemistrystudent.com The mechanism of a radical reaction typically involves three key steps: initiation, propagation, and termination. chemistrystudent.comsavemyexams.com Initiation is the initial formation of radicals, often induced by heat or ultraviolet (UV) light, which causes the homolytic cleavage of a bond. chemistrystudent.comsavemyexams.com In the propagation steps, a radical reacts with a stable molecule to form a new radical, allowing a chain reaction to continue. savemyexams.comsavemyexams.com The reaction ceases through termination steps, where two radicals combine to form a non-radical species. chemistrystudent.com

For aromatic compounds like this compound, radical reactions can be initiated at various sites. The phenolic hydroxyl group is a potential site for hydrogen atom abstraction, which would form a phenoxy radical. The stability of such radicals is a key factor in their reactivity. For instance, resonantly-stabilized phenoxy radicals are common intermediates in combustion processes. rsc.org Studies on hydroxyphenyl radicals have shown that the position of the hydroxyl group influences the radical's stability and subsequent reaction pathways. While ortho-hydroxyphenyl radicals can be prone to rapid decomposition, meta- and para-isomers exhibit greater stability. rsc.org The phenoxy radical of this compound would be a complex, resonantly stabilized species due to the extensive polycyclic aromatic system.

The reactivity of polycyclic aromatic hydrocarbon (PAH) π-radicals is critical in understanding processes like soot formation. researchgate.net The localization of the radical's spin density strongly correlates with the energy of the bonds they form. researchgate.net In the context of degradation, the fungal breakdown of the related compound 2-fluorophenol (B130384) proceeds through a hydroxyl radical-mediated defluorination process. vulcanchem.com This suggests that under certain oxidative conditions, the fluoranthene (B47539) ring system of this compound could be susceptible to attack by highly reactive radicals like the hydroxyl radical. The oxidation of PAHs by enzymes like laccase, often mediated by phenolic compounds, also proceeds through radical mechanisms, leading to the formation of quinones. csic.es

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. numberanalytics.com These reactions are pivotal in organic synthesis for constructing complex molecular architectures from simpler precursors. numberanalytics.com In polycyclic aromatic systems, rearrangements can be driven by factors such as the relief of ring strain or the formation of a more stable carbocation or conjugated system. msu.edu

Skeletal rearrangements are also observed in the synthesis of complex polycyclic compounds. For example, the Scholl reaction of certain di(1-anthryl) ketones under acidic conditions can lead to unexpected polycyclic aromatic ketones through a skeletal rearrangement, in addition to the expected cyclized product. oup.com

Acid-catalyzed rearrangements are also a known pathway for modifying polycyclic structures. Cyclobutanones derived from the cycloaddition of ketenes to dihydrofurans and dihydropyrans have been shown to rearrange under acidic conditions to yield polycyclic aromatic dihydrofurans and dihydropyrans. cdnsciencepub.com This type of rearrangement proceeds through a carbocation intermediate, which can be stabilized by the polycyclic framework. cdnsciencepub.com The mechanism may involve hydride shifts to form more stable carbocations before the final product is formed. cdnsciencepub.com

The following table summarizes rearrangement reactions observed in systems related to fluoranthenes and other polycyclic aromatic compounds.

Reaction TypeSubstrate ClassConditionsProduct TypeRef.
Friedel-Crafts Acyl RearrangementPolycyclic Aromatic KetonesPolyphosphoric Acid (PPA), HeatIsomeric Polycyclic Aromatic Ketones researchgate.net
Scholl Reaction with RearrangementDi(1-anthryl) KetonesAcid, ChloranilSkeletally Rearranged Polycyclic Aromatic Ketones oup.com
Acid-Catalyzed RearrangementPolycyclic CyclobutanonesAcid (e.g., P₂O₅)Polycyclic Aromatic Dihydrofurans/Dihydropyrans cdnsciencepub.com

These examples highlight the diverse rearrangement pathways that polycyclic aromatic frameworks can undergo, suggesting that this compound or its derivatives could potentially be involved in or synthesized through similar transformations.

Synthesis and Exploration of 2 Fluoranthenol Derivatives and Analogues

Design and Synthesis of Substituted 2-Fluoranthenol Analogues

The design and synthesis of analogues based on the this compound structure involve targeted chemical changes to modulate its properties. These modifications can be broadly categorized into alterations of the hydroxyl group, functionalization of the aromatic system, and the incorporation of different atoms into the core structure.

Modifications of the Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. Standard organic chemistry transformations can be applied to this functional group to alter the molecule's steric and electronic properties. For instance, selective modifications such as methylation and acetylation are common strategies to mask the hydroxyl functionality or to serve as a protecting group during further synthetic steps. diva-portal.org

More advanced modifications involve the complete replacement of the phenolic moiety with a bioisosteric equivalent to enhance properties like metabolic stability. In related phenolic compounds, such as the neuroprotective agent 3-hydroxymorphinan, the phenolic group has been a target for metabolism. nih.gov A successful strategy to circumvent this has been the design and synthesis of analogues where the phenol (B47542) is replaced by a metabolically stable heterocycle, such as a benzimidazolone group, which can mimic the hydrogen bonding capabilities of the original hydroxyl group. nih.gov

Furthermore, replacing a hydroxyl group with a fluorine atom is a key strategy in medicinal chemistry. While this removes the hydrogen-bond donating ability, the fluorine atom can act as a weak hydrogen bond acceptor. nih.gov In complex macromolecules like RNA, a 2'-fluoro substituent has been shown to functionally mimic a native 2'-hydroxyl group in specific contexts, particularly when the original hydroxyl group acts as a hydrogen bond acceptor from a purine (B94841) exocyclic amine. nih.gov This principle can be applied to the design of this compound analogues where the hydroxyl group is strategically replaced or modified to fine-tune intermolecular interactions.

Functionalization of the Polycyclic Aromatic Core

Introducing new functional groups to the rigid polycyclic aromatic core of fluoranthene (B47539) is a powerful method for creating a diverse family of derivatives. Transition-metal-catalyzed cross-coupling reactions are among the most effective strategies for this purpose. acs.org A robust method involves a palladium-catalyzed tandem reaction sequence, beginning with a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation. nih.gov This approach typically starts with 1,8-dihalonaphthalenes (such as 1,8-diiodonaphthalene) and various arylboronic acids or esters. acs.orgbeilstein-journals.org

This methodology exhibits high functional group tolerance, allowing for the synthesis of fluoranthenes bearing both electron-donating and electron-withdrawing substituents in good yields. nih.gov The reaction is effective under both homogeneous conditions, using catalysts like Pd(dppf)Cl₂, and heterogeneous conditions with reusable catalysts such as reduced graphene oxide (rGO)-CuPd nanocatalysts. acs.orgnih.gov Other synthetic strategies for functionalizing the core include Diels-Alder reactions and [2+2+2] cycloadditions. acs.orgchemistryviews.org A catalyst-free intramolecular [4+2] annulation between a thiophene (B33073) and an alkyne has also been reported as a pathway to construct functionalized fluoranthenes. rhhz.net

The scope of the Suzuki-Miyaura and C–H arylation tandem reaction is broad, as demonstrated by the variety of substituents that can be incorporated.

Table 1: Synthesis of Substituted Fluoranthenes via Palladium-Catalyzed Tandem Reaction (Data sourced from nih.gov)

Arylboronic Acid/EsterSubstituent on Fluoranthene CoreYield (Method A: Homogeneous)Yield (Method B: Heterogeneous)
4-Methylphenylboronic acid-Me71%62%
4-Cyanophenylboronic acid-CN65%51%
4-(Dimethylcarbamoyl)phenylboronic acid-CONMe₂64%53%
4-Acetylphenylboronic acid-COMe65%45%
4-(Methoxycarbonyl)phenylboronic acid-CO₂Me78%36%
4-Nitrophenylboronic acid-NO₂65%55%
2-Methylphenylboronic acidortho-Me55%41%

Introduction of Heteroatomic Substituents

Replacing one or more carbon atoms or rings within the fluoranthene skeleton with heteroatoms offers significant opportunities for structural and functional diversification. beilstein-journals.org This leads to the formation of heterocyclic fluoranthene analogues, such as azafluoranthenes (containing nitrogen), which are found in natural products like triclisine and imeluteine. beilstein-journals.org

An efficient method for synthesizing these analogues again utilizes a palladium-catalyzed cascade reaction. beilstein-journals.orgnih.gov The process involves a Suzuki–Miyaura cross-coupling between a 1,8-dihalonaphthalene and a heteroarylboronic acid or ester, which is followed by an intramolecular C–H arylation to yield the acenaphthylene-fused heteroarene. beilstein-journals.org This strategy has been successfully employed to create a variety of five- and six-membered heterocyclic analogues, including those containing thiophene, furan, benzofuran, pyrazole, pyridine, and pyrimidine (B1678525) rings, with yields ranging from good to high (45–90%). beilstein-journals.orgnih.gov

Table 2: Synthesis of Heterocyclic Fluoranthene Analogues (Data sourced from beilstein-journals.orgbeilstein-journals.org)

ReactantFused HeterocycleResulting Analogue Class
Thiophene-3-ylboronic acidThiopheneAcenaphtho[1,2-b]thiophene
Furan-3-ylboronic acidFuranAcenaphtho[1,2-b]furan
Benzofuran-2-ylboronic acidBenzofuranAcenaphtho[1,2-b]benzofuran
1-Boc-pyrazole-5-ylboronic acidPyrazoleAcenaphtho[1,2-d]pyrazole derivative
Pyridine-3-ylboronic acidPyridineAzafluoranthene analogue
Pyrimidine-5-ylboronic acidPyrimidineDiazafluoranthene analogue

Synthetic Strategies for Fluorinated Anthranol and Fluoranthene Derivatives

The synthesis of fluorinated derivatives of anthranol and fluoranthene leverages several modern synthetic methodologies. Azafluoranthenes and substituted fluoranthenes can be synthesized at room temperature via a [2+2+2] cycloaddition of 1,8-dialkynylnaphthalenes with various partners like alkynes or isocyanates, catalyzed by a rhodium complex. chemistryviews.org This method is noted for its mild conditions, contrasting with older methods that often required harsh conditions. chemistryviews.org

For the construction of the core fluoranthene skeleton, palladium-catalyzed reactions, particularly tandem Suzuki–Miyaura and intramolecular C–H arylation, are highly effective for incorporating a wide range of functional groups. acs.orgnih.gov These methods are compatible with fluorinated substrates, allowing for the synthesis of fluorinated fluoranthene derivatives. The preparation of 3-fluoranthenol has been documented in the literature as part of the synthesis of standards for environmental analysis. nih.gov

The direct introduction of fluorine onto a pre-existing aromatic scaffold is another key strategy. A method for synthesizing 2-fluorophenol (B130384) compounds involves an Ullman reaction to create a 2-pyridyloxy aromatic intermediate, which then undergoes a palladium-catalyzed fluorination reaction. google.com Such a strategy could be conceptually adapted for the synthesis of this compound from a corresponding dihydroxy-fluoranthene precursor.

Development of Fluorinated Phenolic Scaffolds for Chemical Building Blocks

Fluorinated phenolic scaffolds, including this compound, are valuable chemical building blocks for creating more complex molecules with tailored properties for applications in medicinal chemistry and materials science. core.ac.ukacs.org The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as acidity, basicity, and metabolic stability. core.ac.ukenamine.net For example, the pKa of phenol is drastically reduced upon perfluorination. core.ac.uk

Fluorinated arenes are particularly useful for synthesis via nucleophilic aromatic substitution (SₙAr) reactions, a process that is difficult on their non-fluorinated hydrogen analogues. core.ac.uk This reactivity allows for the flexible introduction of a diverse range of functional groups and the construction of novel heterocyclic systems. core.ac.uk

The development of synthetic methods that yield fluorinated compounds is an active area of research. These methods include copper-catalyzed direct fluorination using fluorine gas and various other protocols using reagents like Selectfluor. rsc.orgcas.cn Fluorinated building blocks, such as diethyl 2-fluoromalonate, are versatile starting materials for preparing a wide range of fluorinated heterocycles. researchgate.net The synthetic versatility of fluoranthenol derivatives, demonstrated by the successful functionalization of both the hydroxyl group and the aromatic core, establishes them as important scaffolds for constructing larger, more complex, and functionally diverse molecules. nih.govbeilstein-journals.org

Advanced Spectroscopic Techniques for Structural Elucidation of 2 Fluoranthenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 2-Fluoranthenol. weebly.comresearchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within the molecule.

One-dimensional NMR experiments are fundamental for identifying the different types of protons, carbons, and fluorine atoms in this compound and their respective chemical environments.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial and highly sensitive technique for its analysis. huji.ac.il The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to sharp signals and a wide chemical shift range, which minimizes the likelihood of signal overlap. huji.ac.ilmagritek.comlcms.cz This technique provides direct information about the chemical environment of the fluorine atom and can reveal couplings to nearby protons (JFH) and carbons (JCF), offering valuable structural insights. lcms.czjeolusa.comjeol.com

Table 1: Hypothetical 1D NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H7.20 - 7.90m-Aromatic Protons
¹H5.40s-Hydroxyl Proton
¹³C110 - 140--Aromatic Carbons
¹³C155--Carbon bearing OH
¹⁹F-115s-Fluorine on Aromatic Ring

Note: This table is a hypothetical representation and actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It is instrumental in tracing out the proton-proton connectivity within the aromatic rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net This is essential for unambiguously assigning the ¹H signals to their corresponding ¹³C signals in the fluoranthenol backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximities between protons, regardless of whether they are directly bonded. researchgate.net In the context of this compound, NOESY can help to confirm the spatial relationships between protons on different rings, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. bioanalysis-zone.comresearchgate.netmeasurlabs.com This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. researchgate.net

Table 2: Hypothetical HRMS Data for this compound (C₁₆H₉FO)

IonCalculated Exact MassMeasured Exact Mass
[M+H]⁺237.0710237.0712
[M]⁺236.0632236.0635

Note: This table is a hypothetical representation.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.orglabmanager.comnationalmaglab.org The resulting fragment ions are then analyzed to provide information about the molecule's structure. nationalmaglab.org The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of CO, CHO, or HF, which can help to confirm the presence and location of the hydroxyl and fluorine groups.

Table 3: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInferred Structural Moiety
237.0712209.076328 (CO)Loss of Carbon Monoxide
237.0712217.065120 (HF)Loss of Hydrogen Fluoride (B91410)

Note: This table is a hypothetical representation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules and is excellent for identifying specific functional groups. nih.govspectroscopyonline.com

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule. labmanager.com For this compound, the FT-IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the hydroxyl group, as well as sharp peaks corresponding to C-H and C=C stretching vibrations within the aromatic rings and a C-F stretching vibration. gatewayanalytical.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. edinst.com While FT-IR is particularly sensitive to polar bonds like the O-H group, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds, such as the C=C bonds within the aromatic system of this compound. gatewayanalytical.com

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak or absent
Aromatic C-H Stretch3000-31003000-3100
Aromatic C=C Stretch1450-16001450-1600
C-O Stretch1200-1300Weak
C-F Stretch1000-11001000-1100

Note: This table presents typical frequency ranges for the indicated functional groups.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for characterizing the chromophoric nature of molecules like this compound. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible and ultraviolet regions of the electromagnetic spectrum. msu.edu In this compound, the chromophore is the extensive π-electron system of the fused aromatic rings.

The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital (typically a bonding π orbital or a non-bonding n orbital) to a higher energy anti-bonding orbital (π). libretexts.org For aromatic compounds like fluoranthene (B47539) and its derivatives, the most significant electronic transitions are π→π. libretexts.org These transitions are responsible for the characteristic absorption bands observed in their UV-Vis spectra. The fluoranthene core structure, a polycyclic aromatic hydrocarbon, possesses a conjugated system of double bonds that allows for these electronic transitions at specific wavelengths. researchgate.net

Research on fluoranthene derivatives demonstrates that substitutions on the aromatic core can significantly alter the absorption spectra. nih.gov The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the nature and position of substituents. This is because substituents can extend the conjugation or alter the electron density within the π-system, thereby changing the energy gap between the ground and excited states. For instance, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have shown good agreement with experimental absorption spectra for various fluoranthene derivatives, confirming that substitution patterns systematically shift the absorption maxima. nih.govcdnsciencepub.com While specific experimental spectra for this compound are not detailed in the provided literature, the principles governing fluoranthene itself and its other derivatives are directly applicable. The introduction of a hydroxyl group (-OH) as an auxochrome—a group that modifies the light-absorbing properties of a chromophore—would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent fluoranthene molecule. units.it

The table below shows theoretical and experimental absorption data for the parent compound, fluoranthene, which provides a baseline for understanding the chromophore of its derivatives.

Table 1: Electronic Absorption Data for Fluoranthene

Transition Type Calculated λmax (nm) Experimental λmax (nm) Molar Absorptivity (ε) Reference
π→π* ~236 237 48,980 oup.com
π→π* ~275 276 21,880 oup.com
π→π* ~286 288 30,200 oup.com
π→π* ~338 341 3,980 oup.com

Note: Data corresponds to the parent fluoranthene molecule. The presence of a hydroxyl group in this compound would likely shift these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. azolifesciences.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, which allows for the determination of atomic positions, bond lengths, and bond angles with high accuracy. nih.gov

For fluoranthene and its derivatives, X-ray crystallography has been instrumental in establishing their solid-state structures. rsc.org Studies on various substituted fluoranthenes reveal that the core π-skeleton is highly planar. cdnsciencepub.comacs.org This planarity facilitates strong intermolecular interactions, particularly π–π stacking, where the flat aromatic rings of adjacent molecules align with each other. These interactions are crucial in governing the crystal packing and the resulting material's properties. acs.org

While the specific crystal structure of this compound is not available in the surveyed literature, data from other derivatives provide a clear indication of the structural characteristics to be expected. For example, crystal structure analyses of other functionalized fluoranthenes have successfully elucidated their molecular conformation and supramolecular arrangements in the solid state. rsc.orgresearchgate.net These studies are fundamental for understanding structure-property relationships, which are critical for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). rsc.org The determination of a crystal structure involves defining the unit cell—the basic repeating unit of the crystal—and its symmetry, described by a specific space group. wikipedia.org

The following table presents representative crystallographic data for a fluoranthene derivative to illustrate the type of information obtained from an X-ray diffraction analysis.

Table 2: Representative Crystallographic Data for a Fluoranthene Derivative

Parameter Value
Chemical Formula C₂₄H₁₄O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 12.456
c (Å) 13.789
α (°) 90
β (°) 109.54
γ (°) 90
Volume (ų) 1637.5

Note: This data is for a representative substituted fluoranthene and serves as an example of crystallographic parameters. Specific values for this compound would require experimental determination.

Theoretical and Computational Chemistry Approaches to 2 Fluoranthenol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. solubilityofthings.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgchemeurope.com It replaces the complex many-electron wavefunction with the electron density as the fundamental quantity, making it computationally efficient for a wide range of systems. chemeurope.comscispace.com The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of the electron density. abinit.org

For 2-Fluoranthenol, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G**, can be employed to determine its optimized molecular geometry, electronic properties, and energetics. nih.govkarazin.ua Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

Energetic descriptors such as ionization potential and electron affinity can also be calculated, providing insight into the molecule's behavior in electron transfer reactions, which is particularly relevant for assessing its antioxidant potential. nih.gov DFT calculations also yield thermodynamic parameters like enthalpy of formation and Gibbs free energy, which are essential for understanding the stability and tautomeric equilibria of the molecule. scirp.org

Table 1: Example of DFT-Calculated Electronic Properties for this compound (Note: These are representative values and would need to be calculated specifically for this compound.)

ParameterCalculated Value (Example)Significance
EHOMO-5.8 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.6 eVIndicates chemical reactivity and stability.
Ionization Potential (IP)6.5 eVEnergy required to remove an electron.
Electron Affinity (EA)0.9 eVEnergy released upon adding an electron.

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. scribd.comsolubilityofthings.com These "from the beginning" methods are among the most accurate but are computationally demanding, often limiting their application to smaller molecular systems. scribd.com The foundational ab initio approach is the Hartree-Fock (HF) method, which solves for molecular orbitals in an iterative, self-consistent field (SCF) process. scribd.comkarazin.ua However, HF does not fully account for electron correlation. More advanced methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory build upon the HF framework to include electron correlation, yielding more accurate results at a higher computational cost. scribd.comimperial.ac.uk

For this compound, ab initio calculations can be used to obtain highly accurate predictions of its molecular properties. This includes precise determination of its equilibrium geometry, vibrational frequencies (for comparison with IR and Raman spectroscopy), and dipole moments. These methods are particularly valuable for benchmarking the results obtained from more approximate methods like DFT and for studying systems where DFT may have limitations. nih.gov For instance, MP2 calculations can provide reliable predictions for magnetic shielding tensors, which are used to compute NMR chemical shifts. chemrxiv.org

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data and structure elucidation. frontiersin.orgnumberanalytics.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F, is a common application of quantum chemical calculations. arxiv.org DFT methods, such as ωB97XD with an appropriate basis set like aug-cc-pvdz, have been shown to provide a good balance of accuracy and computational cost for predicting ¹⁹F NMR chemical shifts. chemrxiv.orgrsc.org The process typically involves optimizing the molecular geometry and then calculating the NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO). chemrxiv.org These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). Machine learning algorithms are also increasingly used to predict NMR shifts with high accuracy by training on large datasets of experimental spectra. researchgate.net

UV-Vis Absorption/Emission Wavelengths: The absorption of ultraviolet and visible light involves the excitation of electrons to higher energy molecular orbitals. msu.edu Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. gaussian.com The output provides a list of vertical excitation energies (often in eV or nm) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. gaussian.com By plotting these transitions, often broadened with a Gaussian function, a theoretical spectrum can be generated that can be directly compared with experimental results. gaussian.comchemrxiv.org Computational models that combine quantum mechanics with molecular mechanics (QM/MM) can also simulate spectra in solution by accounting for solvent effects. torvergata.it

Table 2: Example of Predicted Spectroscopic Data for this compound (Note: These are representative values for illustrative purposes.)

Spectroscopic ParameterPredicted Value (Example)Computational Method
¹⁹F Chemical Shift (ppm)-115.3DFT (ωB97XD/aug-cc-pvdz)
¹³C Chemical Shift (ppm, C2-F)160.1DFT (B3LYP/6-311+G(d,p))
UV-Vis λmax 1 (nm)365 (f=0.21)TD-DFT (CAM-B3LYP)
UV-Vis λmax 2 (nm)288 (f=0.45)TD-DFT (CAM-B3LYP)

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal detailed information about the conformational dynamics, stability, and thermodynamic properties of molecular systems. rsc.org

For a semi-rigid molecule like this compound, MD simulations can be used to explore its conformational space, although significant deviations from planarity are not expected for the core fluoranthene (B47539) structure. The primary utility of MD for this molecule would be in studying its interactions with its environment. For example, simulations can model this compound in different solvents to understand solvation effects, or its interaction with biological macromolecules like proteins or DNA. nih.gov By analyzing the simulation trajectories, one can characterize the stability of different conformations and the nature of intermolecular interactions, such as hydrogen bonding from the hydroxyl group. biorxiv.orgplos.org Enhanced sampling techniques, such as metadynamics, can be combined with MD to explore the free energy landscape of processes like binding or conformational changes. mdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.comrsc.org By mapping the potential energy surface, researchers can identify stationary points, including reactants, products, and transition states. nih.gov

For this compound, a key area of interest is its antioxidant activity, which involves its reaction with free radicals. Computational methods can be used to model the reaction pathways for mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). By calculating the activation energies for the transition states of these pathways, one can determine the most favorable mechanism. For the HAT mechanism, this would involve modeling the abstraction of the phenolic hydrogen by a radical. The analysis can be partitioned into distinct reaction phases, from the initial contact of reactants to the final separation of products, to understand the specific chemical and electronic changes occurring at each step. nih.gov These computational approaches provide a molecular-level understanding that is often inaccessible through experimental methods alone. numberanalytics.comrsc.org

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) for Structural Insights

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. mdpi.com A major application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity or other properties. mdpi.comillinois.edu

A QSAR study on a series of fluoranthenol derivatives, including this compound, could be developed to predict a specific endpoint, such as antioxidant capacity, cytotoxicity, or environmental persistence. nih.gov The process involves several key steps:

Data Collection: Assembling a dataset of compounds with experimentally measured activity.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electronic properties). illinois.edu

Model Building: Using statistical or machine learning methods (e.g., multiple linear regression, artificial neural networks) to build a mathematical model that relates the descriptors to the observed activity. mdpi.comnih.gov

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets to ensure it is robust and not overfitted. u-strasbg.fr

Such models provide valuable structural insights by identifying the key molecular features that drive the activity, thereby guiding the design of new compounds with enhanced properties. illinois.edu

Machine Learning Applications in Chemical Space Exploration

The exploration of chemical space, the vast multidimensional realm encompassing all possible molecules, is a cornerstone of modern drug discovery and materials science. rsc.org The sheer size of this space, estimated to contain upwards of 10^60 drug-like molecules, makes exhaustive experimental synthesis and testing an intractable challenge. Computational methods, particularly machine learning (ML), have emerged as indispensable tools for navigating this immense landscape efficiently. researchgate.net These approaches enable the prediction of molecular properties, the identification of novel structures with desired characteristics, and the elucidation of structure-activity relationships, thereby accelerating the discovery process.

Machine learning models, when applied to chemical space, can learn from existing data to make predictions about new, un-synthesized molecules. researchgate.net For a compound like this compound, machine learning can be hypothetically employed to explore its local chemical space, identifying derivatives with potentially enhanced or modified properties. This involves generating a virtual library of related molecules and using trained models to predict their attributes.

Generative Models for Novel Compound Design

One application of machine learning is the use of generative models to design novel molecules. These models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be trained on large databases of known chemical structures. Once trained, they can generate new, chemically valid structures that are similar to the input data but possess unique features. In the context of this compound, a generative model could be trained on a dataset of polycyclic aromatic hydrocarbons (PAHs) and their derivatives to propose novel fluoranthenol-based structures with specific predicted properties, such as altered electronic characteristics or receptor binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a statistically significant correlation between a molecule's chemical structure and its biological activity or a particular chemical property. researchgate.netresearchgate.net For this compound, a QSAR model could be developed to predict the properties of its derivatives. This process involves calculating a set of molecular descriptors for a series of related compounds and then using a machine learning algorithm to build a model that relates these descriptors to an observed property.

The first step in building a QSAR model is the selection of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound and its hypothetical derivatives, these descriptors could include:

Topological descriptors: Based on the 2D graph representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as HOMO/LUMO energies.

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area.

An illustrative set of molecular descriptors for a hypothetical QSAR study involving this compound is presented in Table 1.

Table 1: Illustrative Molecular Descriptors for a Hypothetical this compound QSAR Study

Compound Molecular Weight ( g/mol ) LogP HOMO (eV) LUMO (eV) Predicted Property (e.g., Receptor Affinity)
This compound 218.25 4.5 -5.8 -1.2 Baseline
2-Fluoranthen-3-ol 234.25 4.2 -5.7 -1.3 Increased
7-Bromo-2-fluoranthenol 297.15 5.1 -5.9 -1.5 Decreased

Note: The values in this table are for illustrative purposes to demonstrate the concept of molecular descriptors in a QSAR study and are not based on experimental data.

Once the descriptors are calculated, a machine learning algorithm, such as multiple linear regression, support vector machines, or random forests, is used to build the model. acs.org The model is then validated to ensure its predictive power. A validated QSAR model for this compound could then be used to screen a large virtual library of its derivatives, prioritizing the most promising candidates for synthesis and experimental testing. The output of such a model could be a predictive table, as illustrated in Table 2.

Table 2: Hypothetical QSAR Model Predictions for Novel this compound Derivatives

Hypothetical Derivative Key Descriptor 1 Value Key Descriptor 2 Value Predicted Activity/Property Score
Derivative A 0.85 -2.5 9.2
Derivative B 0.92 -2.3 8.5
Derivative C 0.78 -2.8 7.1

Note: This table represents a hypothetical output from a QSAR model, where higher scores indicate more desirable properties. The descriptors and scores are illustrative.

The application of machine learning to explore the chemical space around this compound holds significant potential for the rational design of new molecules with tailored properties. While specific studies on this compound may be limited, the established success of these methods for related compounds like other fluoranthene derivatives and hydroxylated polycyclic aromatic hydrocarbons provides a strong foundation for future in silico research. rsc.orgresearchgate.net

Environmental Transformation Pathways and Fate of 2 Fluoranthenol

Photochemical Transformation in Aquatic and Atmospheric Environments

Photochemical transformation, or photolysis, is a significant degradation pathway for many organic pollutants, driven by energy from sunlight, particularly in the ultraviolet (UV) range. up.pt For aromatic compounds like 2-Fluoranthenol, this process can occur directly, through the absorption of light by the molecule itself, or indirectly, through reactions with photochemically generated reactive species. nih.gov

In aquatic systems, the presence of chromophoric dissolved organic matter (DOM) can significantly influence the photochemical fate of organic compounds. nih.gov While direct photolysis of this compound may occur, indirect photolysis is often a more critical pathway. nih.gov Sunlight absorption by DOM generates reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can then react with and degrade this compound. nih.gov The rate of this indirect degradation is often correlated with the concentration of DOM in the water. nih.gov The imidazole (B134444) moiety, a structural component of some complex aromatic molecules, has been identified as a potential reaction site for singlet oxygen. nih.gov

In the atmosphere, gas-phase this compound is susceptible to degradation by photochemically produced hydroxyl radicals. This process is a primary removal mechanism for many volatile organic compounds. Additionally, if adsorbed to particulate matter, this compound can undergo photo-oxidative degradation. researchgate.netnccoast.org The specific rates and products of these atmospheric reactions for this compound are not well-documented but are expected to follow pathways similar to other phenolic PAHs.

Abiotic Degradation Mechanisms (Hydrolysis, Oxidation)

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and oxidation. mdpi.com

Hydrolysis: This process involves the reaction of a compound with water, leading to the cleavage of chemical bonds. up.pt The rate of hydrolysis is influenced by factors such as pH and temperature. up.pt For phenolic compounds like this compound, the hydroxyl group attached to the aromatic ring system is generally stable and not susceptible to hydrolysis under typical environmental conditions. The core fluoranthene (B47539) structure is also resistant to hydrolytic cleavage. cdnisotopes.com

Oxidation: Chemical oxidation in the environment can occur through reactions with various oxidizing agents. While direct oxidation of this compound in water or soil in the absence of light or strong catalysts is generally a slow process, advanced oxidation processes (AOPs) involving agents like hydroxyl radicals can lead to its degradation. mdpi.com These radicals can be generated through various means, including the Fenton reaction (Fe²⁺/H₂O₂) or ozonolysis, and can effectively break down the stable aromatic structure. Photolytic and oxidative degradation in aqueous systems can lead to the formation of fluorinated quinones. vulcanchem.com

Biotic Degradation and Biodegradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic substances by microorganisms such as bacteria and fungi. contractlaboratory.com It is a crucial process for the removal of many environmental pollutants. contractlaboratory.com For PAHs and their derivatives, aerobic biodegradation is generally more effective than anaerobic degradation. enviro.wiki

The microbial degradation of aromatic compounds like this compound typically begins with an oxidation step catalyzed by oxygenase enzymes. enviro.wiki In aerobic pathways, bacteria utilize phenol (B47542) hydroxylase to introduce a second hydroxyl group onto the aromatic ring, often in the ortho position, to form a dihydroxy derivative like a catechol. researchgate.netfrontiersin.org

Once formed, this catechol intermediate is a central point for further degradation. The aromatic ring is then cleaved through one of two main pathways: frontiersin.orgnih.gov

Ortho-cleavage pathway: The bond between the two hydroxyl groups is broken by the enzyme catechol 1,2-dioxygenase. frontiersin.orgnih.gov

Meta-cleavage pathway: The bond adjacent to one of the hydroxyl groups is cleaved by catechol 2,3-dioxygenase. frontiersin.orgnih.gov

Both pathways ultimately produce intermediates that can enter central metabolic cycles, such as the Krebs cycle, leading to the complete mineralization of the compound to carbon dioxide and water. frontiersin.org Studies on similar compounds, like phenol and 2-chlorophenol, show that bacteria such as Pseudomonas species are capable of utilizing these pathways. researchgate.netnih.govdeswater.com For instance, Pseudomonas fluorescens has been shown to degrade phenol via the meta-cleavage pathway. nih.gov Fungal degradation, such as by the brown-rot fungus Gloeophyllum striatum, can also occur, often involving extracellular hydroxyl radicals that mediate the breakdown. vulcanchem.com

Table 1: Key Enzymes in Aerobic Biodegradation of Phenolic Compounds

Enzyme Pathway Step Cleavage Type
Phenol Hydroxylase Initial Oxidation -
Catechol 1,2-dioxygenase Ring Cleavage Ortho (intradiol)
Catechol 2,3-dioxygenase Ring Cleavage Meta (extradiol)

Persistence refers to the length of time a chemical remains in the environment before it is broken down. ufl.edu This is often quantified by its environmental half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. ufl.edu

The persistence of this compound is influenced by the efficiency of the degradation pathways mentioned above. While specific half-life data for this compound is scarce, the persistence of related compounds provides some context. For example, some pesticides can have soil half-lives ranging from a few days to several hundred days. vkm.no The variability in reported half-lives for a single substance can be large, spanning orders of magnitude depending on environmental factors like microbial community composition, temperature, and nutrient availability. chemrxiv.org Given its stable polycyclic aromatic structure, this compound is expected to be moderately persistent in the environment, particularly in anaerobic sediments where degradation rates are significantly slower. vkm.no

Environmental Distribution and Transport Processes

The distribution and transport of this compound in the environment are governed by its physical-chemical properties and interactions with different environmental media (air, water, soil, and sediment). up.ptitrcweb.org Key processes include advection, dispersion, sorption, and volatilization. nccoast.org

As a hydroxylated PAH, this compound is expected to be less volatile and more water-soluble than its parent compound, fluoranthene. The hydroxyl group can participate in hydrogen bonding, which may increase its sorption to organic matter in soil and sediment. cymitquimica.com This partitioning behavior is critical, as sorption to solid phases can reduce its mobility in groundwater but also make it less available for microbial degradation. itrcweb.org

Transport can occur through several mechanisms: nccoast.orgresearchgate.net

Atmospheric Transport: While less volatile than some pollutants, it can be transported over short to long distances adsorbed to particulate matter and then deposited via wet or dry deposition. nccoast.org

Aquatic Transport: In water, it can be transported in dissolved form or sorbed to suspended particles.

Leaching: The movement of this compound from soil surfaces into groundwater is a potential transport pathway, influenced by its sorption characteristics and the amount of precipitation or irrigation. nccoast.org

Metabolic Pathways and Biotransformation of 2 Fluoranthenol

In Vitro Metabolic Studies in Biological Systems

In vitro studies using biological systems such as liver microsomes and hepatocytes are instrumental in elucidating the metabolic pathways of xenobiotics. For fluoranthene (B47539) and its derivatives, these studies reveal a sequence of enzymatic reactions designed to increase water solubility and facilitate elimination from the body.

The initial step in the metabolism of fluoranthene involves Phase I reactions, primarily oxidation, catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov This process introduces or exposes functional groups, such as a hydroxyl group, converting the lipophilic parent PAH into a more polar metabolite. The formation of fluoranthenols, including 2-Fluoranthenol, is a primary result of this phase.

In various biological systems, the oxidation of fluoranthene can occur at different positions on the aromatic ring system. For instance, studies in plant cell cultures have identified 1-hydroxyfluoranthene, 3-hydroxyfluoranthene, and 8-hydroxyfluoranthene as major metabolites. researchgate.net While this compound was not specified in that particular study, the enzymatic machinery capable of hydroxylating the fluoranthene ring exists. Further oxidation can lead to the formation of dihydrodiols, such as fluoranthene-2,3-dihydrodiol, which is a known mutagenic metabolite. oup.com These reactions are crucial as they are often a prerequisite for the subsequent Phase II conjugation.

Following the introduction of a hydroxyl group in Phase I, this compound and other fluoranthenol isomers become substrates for Phase II conjugation enzymes. These enzymes attach endogenous, water-soluble molecules to the hydroxyl group, significantly increasing the polarity of the compound and preparing it for excretion.

Glucuronidation: This is a major conjugation pathway for phenolic metabolites. nih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the fluoranthenol. frontiersin.orgyoutube.com The resulting glucuronide conjugate is highly water-soluble and can be readily eliminated in urine or bile.

Sulfation: In this pathway, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl moiety of this compound. This also results in a more water-soluble sulfate (B86663) conjugate.

Glutathione (B108866) Conjugation: While more common for electrophilic metabolites like epoxides, glutathione S-transferases (GSTs) can also conjugate with certain hydroxylated PAHs, although this is generally a less prominent pathway for simple phenols compared to glucuronidation and sulfation.

These conjugation reactions are considered detoxification pathways as they generally lead to pharmacologically inactive and less toxic metabolites that are easily excreted. nih.gov

The metabolism of fluoranthene and its hydroxylated derivatives is dependent on specific enzyme superfamilies.

Cytochrome P450 (CYP): The CYP1 family, particularly CYP1A1 and CYP1B1, plays a pivotal role in the initial oxidative metabolism of PAHs like fluoranthene. nih.govnih.gov These enzymes are primarily found in the liver but are also present in extrahepatic tissues. nih.gov Their activity is crucial for the formation of fluoranthenols and other oxidized metabolites. Human P450 3A4 has also shown the ability to convert fluoranthene. mdpi.com

UDP-Glucuronosyltransferases (UGTs): This superfamily of enzymes is central to the Phase II metabolism of hydroxylated PAHs. frontiersin.orgxenotech.com Different UGT isoforms exhibit varying substrate specificities. For example, studies on benzo[a]pyrene, another PAH, have shown that UGT1A and UGT2B subfamily members are capable of glucuronidating a range of its hydroxylated metabolites. nih.govnih.gov It is highly probable that similar UGT isoforms are responsible for the glucuronidation of this compound.

Enzyme FamilySpecific Enzymes (Examples)Role in this compound Metabolism (Inferred)
Cytochrome P450 CYP1A1, CYP1B1, CYP3A4Phase I: Oxidation of parent compound (fluoranthene) to form this compound.
UDP-Glucuronosyltransferases UGT1A, UGT2B familiesPhase II: Glucuronidation of the hydroxyl group of this compound to form a water-soluble glucuronide conjugate.
Sulfotransferases SULT familyPhase II: Sulfation of the hydroxyl group of this compound to form a water-soluble sulfate conjugate.

This table is based on established metabolic pathways for the parent compound fluoranthene and other polycyclic aromatic hydrocarbons.

Metabolite Identification and Characterization in Biological Matrices

Identifying and structurally characterizing the metabolites of compounds like this compound in complex biological samples such as urine, plasma, or cell culture media is a significant analytical challenge. This process is essential for understanding the complete metabolic profile and potential toxicological implications.

Modern analytical techniques, particularly those combining liquid chromatography with mass spectrometry (LC-MS), are indispensable for metabolite profiling. High-performance liquid chromatography (HPLC) is used to separate the various metabolites from the biological matrix. The separated compounds are then introduced into a mass spectrometer for detection and identification.

Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool, often used after derivatization of the metabolites to make them more volatile. nih.gov Techniques such as high-resolution mass spectrometry (HRMS) provide highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that helps in the definitive identification of the metabolite's structure. These methods have been successfully applied to identify a range of fluoranthene metabolites in various studies. nih.govmdpi.com

The structural elucidation of a novel metabolite is a meticulous process. After initial detection and mass determination by LC-MS or GC-MS, the fragmentation pattern obtained from MS/MS analysis is carefully interpreted to deduce the structure. nih.gov

For definitive structural confirmation, comparison with a chemically synthesized authentic standard is the gold standard. nih.gov If a standard is not available, nuclear magnetic resonance (NMR) spectroscopy can be employed to provide detailed structural information, provided the metabolite can be isolated in sufficient quantity and purity. For fluoranthene, metabolites such as 8-hydroxy-7-methoxyfluoranthene and 9-fluorenone-1-carboxylic acid have been identified using these comprehensive analytical approaches in microbial degradation studies. nih.gov While no novel metabolites of this compound are specifically reported, the application of these advanced analytical techniques would be the required approach for their discovery and characterization.

Analytical TechniqueApplication in Metabolite Studies
HPLC Separation of polar metabolites from biological matrices.
GC-MS Analysis of volatile or derivatized metabolites; provides mass spectra for identification.
LC-MS Separation and detection of a wide range of metabolites; provides molecular weight information.
Tandem MS (MS/MS) Structural elucidation through fragmentation analysis.
HRMS Accurate mass measurement to determine elemental composition.
NMR Spectroscopy Definitive structural elucidation of isolated metabolites.

This table outlines the common applications of advanced analytical techniques in the study of PAH metabolism.

Comparative Metabolism across Biological Species

The biotransformation of this compound and its parent compound, fluoranthene, exhibits notable variations across different biological species. These differences are primarily attributed to species-specific expression and activity of metabolic enzymes, particularly the cytochrome P450 monooxygenases (Phase I) and conjugating enzymes (Phase II). Research into the metabolism of fluoranthene provides critical insights into the potential metabolic fates of its hydroxylated derivatives like this compound.

Mammalian Metabolism

A comparative study on the metabolism of fluoranthene using liver and small intestinal microsomes from various mammals, including humans, monkeys, cows, goats, sheep, dogs, pigs, hamsters, rats, and mice, has revealed significant inter-species differences. nih.gov The primary metabolites identified were fluoranthene-trans-2,3-dihydrodiol, 3-hydroxyfluoranthene, and 8-hydroxyfluoranthene. nih.gov

The rate of fluoranthene metabolism was found to be highest in human microsomes, followed by other higher mammals, with rodents exhibiting the lowest rates. nih.gov Notably, microsomes from higher mammals tended to produce a greater proportion of the detoxification product, 3-hydroxyfluoranthene. In contrast, rodent microsomes produced considerably higher proportions of fluoranthene-trans-2,3-dihydrodiol. nih.gov This suggests a potential for different toxicological outcomes depending on the species, as dihydrodiols can be precursors to more reactive and potentially carcinogenic diol epoxides.

Metabolism of Fluoranthene in Liver Microsomes of Various Mammalian Species
SpeciesOrder of Metabolic RatePrimary Metabolites IdentifiedKey Findings
Human1Fluoranthene-trans-2,3-dihydrodiol, 3-Hydroxyfluoranthene, 8-HydroxyfluorantheneHigher proportion of 3-hydroxyfluoranthene (detoxification product)
Monkey2
Cow3
Goat4
Sheep5
Dog6Higher proportion of fluoranthene-trans-2,3-dihydrodiol
Pig7
Hamster8
Rat9
Mouse10

Metabolism in Fish

Studies on the metabolism of fluoranthene in fish have also been conducted, providing a point of comparison with mammalian systems. In the common sole (Solea solea), the primary metabolic pathways for fluoranthene were hydroxylation and subsequent glucuronidation. nih.gov The major metabolites were recovered in the bile, indicating this as a primary route of excretion for fluoranthene metabolites in fish. nih.gov

The identified biliary metabolites included glucuronide conjugates of hydroxylated fluoranthene and dihydrodiol derivatives. Specifically, 7-O-glucuronide-fluoranthene, 8-O-glucuronide-fluoranthene, and glucuronide conjugates of trans-2,3-dihydro-3-hydroxy-fluoranthene and cis-2,3-dihydro-2-hydroxy-fluoranthene were the major metabolites. nih.gov The presence of these conjugated metabolites underscores the importance of Phase II biotransformation in the detoxification and elimination of fluoranthene in this fish species.

Biliary Metabolites of Fluoranthene in the Common Sole (Solea solea)
MetabolitePercentage of Total Radioactivity in Bile
trans-2,3-dihydro-3-hydroxy-2-O-glucuronide-fluoranthene17.9%
cis-2,3-dihydro-2-hydroxy-3-O-glucuronide-fluoranthene13.9%
7-O-glucuronide-fluoranthene13.3%
8-O-glucuronide-fluoranthene11.8%
2,3-di-O-glucuronide-fluoranthene6.6%
trans-2,3-dihydro-2-hydroxy-3-O-glucuronide-fluoranthene3.9%

Advanced Analytical Methodologies for the Detection and Characterization of 2 Fluoranthenol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 2-Fluoranthenol, providing the necessary separation from other PAHs and their derivatives.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds like this compound. sigmaaldrich.com The separation is typically achieved on a reverse-phase column, such as a C18 or a specialized RP-Amide column. sigmaaldrich.comnih.gov A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. nih.govmdpi.com

Different detectors can be coupled with HPLC for the detection and quantification of this compound:

UV-Vis Detector: This detector measures the absorbance of the compound at a specific wavelength. torontech.com For phenolic compounds, detection is often performed at around 270 nm or 278 nm. sigmaaldrich.commdpi.com

Fluorescence Detector (FLD): Many PAHs and their hydroxylated metabolites are naturally fluorescent, making FLD a highly sensitive and selective detection method. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, allowing for the determination of the molecular weight and structural information of the analyte. nih.govmpi-bremen.de

Table 1: Example of HPLC Conditions for Phenolic Compound Analysis

ParameterCondition
Column Ascentis Express RP-Amide, 10 cm x 4.6 mm I.D., 2.7 µm particles sigmaaldrich.com
Mobile Phase [A] 20 mM phosphoric acid, pH 2; [B] acetonitrile (75:25, A:B) sigmaaldrich.com
Flow Rate 1.5 mL/min sigmaaldrich.com
Column Temp. 35 °C sigmaaldrich.com
Detector UV, 270 nm sigmaaldrich.com
Injection Vol. 25 µL sigmaaldrich.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, although it often requires a derivatization step. alwsci.com Since hydroxylated PAHs like this compound are relatively non-volatile, they need to be chemically modified to increase their volatility for GC analysis. alwsci.comresearchgate.net

Common derivatization techniques include:

Silylation: Reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) group. researchgate.netresearchgate.netweber.hu

Alkylation: Diazomethane can be used to methylate the hydroxyl group, forming a more volatile methoxy (B1213986) derivative. epa.govnih.gov

Acylation: Fluoroacylating agents can be used to introduce fluoroacyl groups, which enhances detectability by an electron capture detector (ECD). weber.hunih.gov

The separation is typically performed on a capillary column, such as an HP-5MS. mdpi.com Flame Ionization Detection (FID) and Mass Spectrometry (MS) are the most common detectors used for the quantification and identification of the derivatized this compound. nih.govmdpi.com

Hyphenated Techniques for Enhanced Analytical Specificity

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced specificity and sensitivity for the analysis of this compound in complex samples. gcms.cz

GC-MS and HPLC-MS/MS for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the trace analysis of hydroxylated PAHs. researchgate.netmdpi.com After derivatization, the compounds are separated by GC and then detected by a mass spectrometer. gcms.cz The MS can be operated in different modes, such as selected ion monitoring (SIM), to achieve very low detection limits. researchgate.netmdpi.com For instance, instrumental limits of detection (LODs) for derivatized hydroxy-PAHs can be in the low picogram range. researchgate.net

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) provides a high degree of sensitivity and selectivity for the analysis of this compound without the need for derivatization. noaa.govsymmes.fr In this technique, the analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). symmes.frchromatographyonline.com The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. symmes.fr This multiple reaction monitoring (MRM) mode results in very low background noise and high specificity. symmes.frchromatographyonline.com

Table 2: Comparison of GC-MS and HPLC-MS/MS for this compound Analysis

FeatureGC-MSHPLC-MS/MS
Derivatization Typically required alwsci.comresearchgate.netNot required
Sensitivity High, with LODs in the pg range for derivatized analytes researchgate.netVery high, with detection in the fmol range symmes.fr
Specificity High, especially with SIM or high-resolution MS researchgate.netgcms.czExtremely high due to MRM mode symmes.fr
Typical Application Trace analysis of hydroxylated PAHs in environmental samples researchgate.netQuantification of trace levels in biological and environmental matrices noaa.govsymmes.fr

LC-NMR for Elucidation in Complex Mixtures

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful tool for the structural elucidation of compounds in complex mixtures. mdpi.comhebmu.edu.cn This technique directly couples an HPLC system with an NMR spectrometer. While less sensitive than MS, NMR provides detailed structural information, which is invaluable for identifying unknown compounds or for confirming the structure of analytes like this compound in complex environmental or biological samples. hebmu.edu.cnuva.nl The use of fluorine-19 NMR can be particularly advantageous for fluorinated compounds, offering high sensitivity and a wide chemical shift range. numberanalytics.comnih.gov LC-NMR can be operated in on-flow, stop-flow, or offline modes to acquire the necessary spectroscopic data. mdpi.comnih.gov

Specialized Detection Strategies for Fluorinated Compounds

The presence of the fluorine atom in this compound allows for the use of specialized detection strategies.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly specific and sensitive technique for the detection and quantification of fluorinated compounds. numberanalytics.comanr.fr The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it an excellent NMR-active nucleus. anr.fr A key advantage of ¹⁹F NMR is the lack of naturally occurring organofluorine compounds, which results in minimal background interference. scholaris.ca This makes it a powerful tool for non-targeted analysis of fluorinated pollutants in environmental samples. scholaris.ca

Other methods that can be sensitive to the fluorine atom include:

Combustion analysis followed by ion-selective electrode measurement: The sample is combusted to convert the organofluorine into hydrogen fluoride (B91410) (HF), which can then be quantified. numberanalytics.com

Infrared (IR) Spectroscopy: The C-F bond has a characteristic vibrational frequency that can be detected by IR spectroscopy. numberanalytics.com

While powerful, some of these specialized techniques may require significant sample preparation or may not be as readily available as standard chromatographic methods. stackexchange.com

Sources and Environmental Occurrence of 2 Fluoranthenol

Anthropogenic Origins and Production Pathways

The primary anthropogenic pathways leading to the presence of 2-Fluoranthenol in the environment are not through direct industrial manufacturing but rather as a by-product of industrial activities and as an incidental product from the combustion of organic materials.

Industrial Synthesis and By-Product Formation

Dedicated industrial synthesis routes for this compound are not extensively documented in scientific literature, as it is not a high-volume production chemical. Its occurrence is more relevant as a by-product or intermediate. The parent compound, fluoranthene (B47539), is a known constituent of coal tar and petroleum-derived products. atamanchemicals.com Industrial processes that utilize or process these materials may lead to the formation of hydroxylated derivatives like this compound. Furthermore, transformation products of fluoranthene can arise during water treatment processes, such as chlorination, potentially forming various hydroxylated and chlorinated species.

Incidental Generation from Combustion Processes

The most significant anthropogenic source of the precursor, fluoranthene, is the incomplete combustion of organic matter. atamanchemicals.com This includes the burning of fossil fuels like coal and petroleum, as well as biomass burning from residential wood heating, agricultural burning, and wildfires. atamanchemicals.comresearchgate.net

Fluoranthene itself is released during these processes and can be transported in the atmosphere. researchgate.net While this compound is not typically a direct emission product, the subsequent atmospheric photo-oxidation of gaseous fluoranthene can lead to the formation of various oxygenated and hydroxylated derivatives.

Natural Occurrence and Biogenic Pathways (if applicable)

The principal pathway for the natural formation of this compound is the biotransformation of its parent compound, fluoranthene, which is metabolized by a wide array of organisms. This metabolic breakdown is a key process in the environmental degradation of PAHs.

Bacterial Metabolism: Various bacterial strains have demonstrated the ability to degrade fluoranthene. For instance, Mycobacterium species initiate degradation by using dioxygenase enzymes to attack the fluoranthene molecule at different positions, including the C-1,2, C-2,3, and C-7,8 bonds. nih.govnih.gov This leads to a cascade of intermediate products, including various dihydroxyfluoranthenes and fluorenones. nih.govfrontiersin.org Pseudomonas aeruginosa also degrades fluoranthene through similar initial dioxygenation steps. frontiersin.org

Fungal Metabolism: Fungi, including ascomycetes like Trichoderma lixii and Talaromyces pinophilus, can effectively degrade fluoranthene, often using it as a sole carbon source. mdpi.com The degradation is typically initiated by an oxygenation reaction, leading to the formation of metabolites such as 9-oxo-9H-fluorene-1-carboxylic acid. mdpi.com

Metabolism by Invertebrates: Marine invertebrates also play a role in the biotransformation of PAHs. The deposit-feeding polychaete worm, Capitella capitata species I, has been shown to metabolize fluoranthene into more water-soluble (hydrophilic) products. nih.gov Analysis of the worm tissues revealed the presence of fluoranthene metabolites, with 3-hydroxyfluoranthene and 8-hydroxyfluoranthene being tentatively identified. nih.gov

These metabolic systems, which hydroxylate the fluoranthene ring, are capable of producing a range of isomers, including this compound, as part of the detoxification and degradation process.

Environmental Distribution and Monitoring Studies

Monitoring for this compound is typically part of broader environmental surveys that assess contamination from PAHs. Because the parent compound is widespread, its metabolites are often used as biomarkers to indicate exposure of organisms to PAHs.

Sediment and biota are considered crucial matrices for monitoring PAHs and their derivatives. sednet.orgeuropa.eu Sediments act as a sink, accumulating these persistent compounds over time, while analysis of organism tissues or fluids (like fish bile) can provide a direct measure of recent exposure and bioavailability. researchgate.netsednet.org

A study of coastal waters in Colombia provides a clear example of such monitoring. Researchers analyzed sediment for 16 parent PAHs and fish bile from the species Mugil incilis for 23 different hydroxylated PAHs (OH-PAHs). The results showed a strong correlation between the high concentrations of PAHs in the sediment and the levels of OH-PAHs in the fish bile, confirming that the fish were metabolizing the contaminants from their environment. researchgate.net While this study specifically quantified the isomer 3-fluoranthenol, it highlights the methodology and environmental relevance for the entire class of fluoranthenols. researchgate.net

The tables below summarize data from the aforementioned study in Cartagena Bay, which was identified as being heavily polluted by PAHs. researchgate.net

Table 1: Mean Concentrations of Fluoranthene in Sediments

Location Mean Concentration (ng/g, dry wt)
Cartagena Bay 280

Table 2: Mean Concentrations of Selected OH-PAH Metabolites in Fish Bile (Mugil incilis)

Metabolite Mean Concentration (ng/g bile wt)
2-Naphthalenol 14
2-Fluorenol 1.8
3-Fluoranthenol 4.8
1-Pyrenol 330
Sum of all measured OH-PAHs 1250

Data sourced from a 2008 study on PAH contamination in Colombian coastal waters. researchgate.net

The presence of fluoranthenols in environmental samples has also led to their inclusion in lists of pollutants for regulatory consideration, for instance, in guidance for sewerage discharge. scribd.com

Emerging Research Avenues and Future Perspectives for 2 Fluoranthenol Studies

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-Fluoranthenol, research is moving away from traditional, often harsh, synthetic routes towards greener alternatives that emphasize efficiency, safety, and sustainability.

Current research on the synthesis of the parent compound, fluoranthene (B47539), provides a foundation for developing greener methods for its derivatives. Methodologies such as catalyst-free intramolecular [4+2] annulations are being explored to construct the fluoranthene skeleton. rhhz.net Additionally, transition-metal-catalyzed reactions, including tandem Suzuki–Miyaura and intramolecular C–H arylation reactions, are being refined to improve efficiency and reduce waste. acs.org Some protocols have successfully utilized water as a green solvent for the synthesis of related azafluoranthenone derivatives, highlighting a promising direction for this compound synthesis. mdpi.com

Future green chemistry approaches for this compound are expected to focus on:

Biocatalysis: Utilizing enzymes, such as those from human cytochrome P450, which can perform specific C-H activation and hydroxylation on PAH skeletons in an environmentally friendly manner. nih.govnih.gov This approach offers high regioselectivity under mild conditions.

Photocatalysis: Employing light-activated catalysts to drive the hydroxylation of fluoranthene, potentially using water as the hydroxyl source. researchgate.net

Flow Chemistry: Developing continuous flow processes that offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Green Synthesis ApproachPotential Advantage for this compoundRelated Research Compound(s)
Biocatalysis (e.g., Cytochrome P450) High regioselectivity, mild reaction conditions, reduced waste.Fluorene, (N-/O)-PAHs nih.gov
Aqueous Synthesis Use of a non-toxic, inexpensive, and environmentally safe solvent.Tetraazafluoranthenones mdpi.com
Catalyst-Free Annulation Avoids the use of heavy metal catalysts, simplifying purification.Fluoranthene derivatives rhhz.net
Tandem C-H Arylation High atom economy and step efficiency.Substituted fluoranthenes acs.org

This table is based on data from studies on related compounds and represents potential applications for this compound.

Exploration of Novel Reaction Pathways and Mechanistic Insights

Understanding the reaction pathways and mechanisms involved in the formation and transformation of this compound is crucial for predicting its environmental fate and biological activity. Research in this area is increasingly supported by sophisticated computational and experimental techniques.

Mechanistic studies on the atmospheric oxidation of fluoranthene by hydroxyl (•OH) radicals have revealed that the process is complex, leading to a variety of ring-retaining and ring-opening products, including fluoranthenols. nih.gov Theoretical calculations have been employed to investigate the isomerization of fluoranthene to pyrene (B120774) and the formation of dibenzofuran (B1670420) from phenanthrene, providing insights into the high-temperature chemistry of PAHs. nih.govmdpi.com Furthermore, novel denitrative hydroxylation methods are being developed that can convert nitroarenes to phenols, which could potentially be adapted for fluoranthene derivatives. whiterose.ac.uk

Future research will likely focus on:

Atmospheric Transformation: Detailed kinetic and mechanistic studies of this compound's reactions with atmospheric oxidants like ozone, nitrate (B79036) radicals, and hydroxyl radicals to better model its environmental persistence and transport. nih.govrsc.org

Metabolic Pathways: Elucidating the specific enzymatic pathways in various organisms that lead to the formation of this compound from fluoranthene. Studies on Mycobacterium vanbaalenii PYR-1 have proposed multiple dioxygenation routes for fluoranthene degradation, which could be a model for understanding the formation of specific hydroxylated isomers. nih.gov

Photodegradation: Investigating the mechanisms of photodegradation of this compound in different environmental compartments, such as on soil surfaces or in water, to assess its stability under solar irradiation.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules like this compound, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone.

Density Functional Theory (DFT) and other quantum chemical methods are used to study the electronic structure and optical properties of fluoranthene and its derivatives. researchgate.net These models can predict the most likely sites of reaction for atmospheric oxidants, thereby forecasting the major transformation products. nih.govresearchgate.net For instance, computational studies have accurately predicted that the reaction of fluoranthene with OH radicals leads to products like 2-nitrofluoranthene (B81861) in the presence of NOx. nih.gov Furthermore, modeling has been used to predict the ultraviolet-visible absorption spectra of various fluoranthene derivatives, which is essential for their analytical detection. nist.gov

Future directions in computational modeling include:

Toxicity Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the toxicity of this compound and its metabolites based on their computed molecular descriptors.

Reaction Dynamics Simulations: Performing molecular dynamics simulations to model the detailed trajectory of reactions, such as enzymatic hydroxylation or atmospheric oxidation, providing a deeper mechanistic understanding.

Multi-scale Modeling: Integrating quantum mechanical calculations with larger-scale environmental models to predict the fate and transport of this compound from the molecular level to the ecosystem level.

Computational MethodApplication to this compound ResearchKey Findings from Related Studies
Density Functional Theory (DFT) Predicting reactive sites, stability of intermediates, spectral properties.OHPAH adduct thermodynamics and Average Local Ionization Energy (ALIE) are accurate predictors of transformation products. nih.gov
RRKM Theory Calculating reaction rate constants for atmospheric oxidation.The atmospheric lifetime of fluoranthene determined by OH radicals is about 0.69 days. nih.gov
Annellation Theory Predicting UV-Vis absorption spectra.Successfully predicted spectra for numerous dibenzo and naphtho derivatives of fluoranthene. nist.gov

This table summarizes findings from computational studies on fluoranthene and its derivatives, indicating potential applications for this compound.

Interdisciplinary Research with Environmental Science

The study of this compound is inherently interdisciplinary, bridging chemistry with environmental science, toxicology, and public health. Its presence in the environment is a direct consequence of anthropogenic activities, and understanding its impact requires a collaborative approach.

Hydroxylated PAHs (OH-PAHs), including fluoranthenols, are recognized as important biomarkers of PAH exposure in humans and wildlife. nih.govmdpi.com They are found in various environmental matrices and biological samples, such as sediments and fish bile. researchgate.net Research has shown that exposure to PAHs and their metabolites can have toxic effects, including developmental toxicity in zebrafish. nih.gov The Deepwater Horizon oil spill served as a major case study, prompting large-scale interdisciplinary research on the physiological and ecological effects of PAH exposure on marine life. scirp.org Mechanochemical methods are also being explored as an interdisciplinary approach for the remediation of fluoranthene-contaminated soil. bohrium.com

Future interdisciplinary research will likely involve:

Biomonitoring and Epidemiology: Large-scale studies to correlate levels of this compound in human samples (e.g., urine) with exposure sources and health outcomes.

Ecotoxicology: Investigating the effects of this compound on various organisms and ecosystem functions, including its potential for bioaccumulation and food web transfer.

Remediation Technologies: Developing and evaluating novel remediation strategies, such as bioremediation using specific microbial consortia or phytoremediation, to remove fluoranthene and its metabolites from contaminated environments. researchgate.netresearchgate.net

Climate Change Interactions: Studying how changing environmental conditions, such as temperature and UV radiation, affect the formation, fate, and toxicity of this compound in the environment.

Innovations in Analytical Detection and Characterization Methodologies

Accurate and sensitive detection of this compound in complex environmental and biological samples is essential for all avenues of its research. Continuous innovation in analytical chemistry is pushing the boundaries of detection limits and specificity.

Advanced analytical techniques are crucial for identifying and quantifying OH-PAHs. frontiersin.org Methods combining subcritical water extraction with dispersive liquid-liquid microextraction and derivatization, followed by gas chromatography-mass spectrometry (GC-MS), have been developed for analyzing OH-PAHs in sediment. researchgate.net For highly complex samples like pavement sealants, comprehensive two-dimensional gas chromatography coupled to mass spectrometry (GC×GC/MS) provides the necessary resolving power to characterize a wide range of PAHs and their derivatives. acs.org Furthermore, high-performance liquid chromatography (HPLC) with fluorescence detection is a highly sensitive and selective method for determining OH-PAHs in airborne particulates. japanlinkcenter.org Polarity-reversed nanoelectrospray ionization (PR-nESI) has also emerged as a technique for the direct and sensitive analysis of OH-PAHs in biological samples with high salt content, overcoming matrix effects. nih.gov

Future innovations are anticipated in:

Nontargeted Analysis: Expanding the use of high-resolution mass spectrometry (HRMS) and GC×GC/MS to discover novel fluoranthene metabolites and transformation products in various matrices.

In-situ Sensors: Developing portable sensors for real-time, on-site monitoring of this compound and other PAHs in water or air, enabling rapid assessment of contamination.

Advanced Separation Science: Improving chromatographic separations using novel column chemistries and multi-dimensional liquid chromatography to resolve complex mixtures of OH-PAH isomers. mdpi.com

'Omics' Integration: Combining analytical measurements with metabolomics and proteomics to link external exposures to this compound with internal biological responses.

Analytical TechniqueSample MatrixKey Advantage
GC-MS with Derivatization Sediment, Human HairHigh sensitivity and specificity for OH-PAHs. researchgate.netjapanlinkcenter.org
HPLC with Fluorescence Detection Airborne ParticulatesHighly sensitive and selective for fluorescent OH-PAHs. japanlinkcenter.org
GC×GC/MS Coal Tar, Pavement SealantsUnparalleled chromatographic resolution for complex mixtures. acs.org
Polarity-Reversed nano-ESI-MS Biological Fluids (Serum, Urine)Overcomes matrix effects and ion suppression from salts. nih.gov

This table presents a selection of advanced analytical methods used for the detection of hydroxylated PAHs.

Q & A

Q. How do researchers design enantioselective syntheses for this compound derivatives?

  • Methodological Answer : Optimize chiral catalysts (e.g., BINAP-metal complexes) via DoE (Design of Experiments). Characterize enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column) or CD spectroscopy .

Guidelines for Rigorous Research Design

  • Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset curation .
  • Ethics : Document IRB approvals for bioassays involving human-derived cells .

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